Schisanlactone C

Descripción general

Descripción

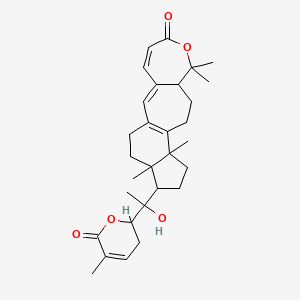

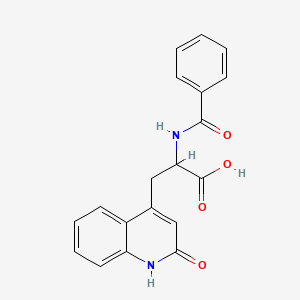

Schisanlactone C is a natural product from Kadsura longipedunculata Finet.et Gagnep . It is a type of compound known as triterpenoids . The molecular formula of Schisanlactone C is C30H40O5 and it has a molecular weight of 480.7 g/mol .

Synthesis Analysis

There are several studies that have been conducted on the synthesis of triterpenoids, including Schisanlactone C . These studies discuss the source, biological activity, synthetical studies, stereochemistry aspects, and chemotaxonomy significance of triterpenoids .Molecular Structure Analysis

The SCHISANLACTONE C molecule contains a total of 79 bond(s). There are 39 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 double bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 seven-membered ring(s), 1 nine-membered ring(s), 1 eleven-membered ring(s), 1 twelve-membered ring(s), 2 ester(s) (aliphatic), 1 hydroxyl group(s) .Chemical Reactions Analysis

The chemical reactions of Schisanlactone C have been studied in the context of triterpenoids from the Schisandraceae family . These studies have reviewed the structural classification, biosynthesis, and synthetic approaches towards the triterpenoids .Physical And Chemical Properties Analysis

Schisanlactone C is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . More detailed physical and chemical properties would require specific experimental analysis .Aplicaciones Científicas De Investigación

Structural and Chemical Analysis

- Schisanlactone A, a triterpenoid like Schisanlactone C, shows a unique structural type among triterpenoids. Its structure was confirmed by spectroscopic and X-ray diffraction studies (Jian-Sen Liu et al., 1983).

- Isolation and structural elucidation of various triterpenoids, including Schisanlactone C, from Schisandra chinensis highlighted their diverse chemical structures. These compounds were analyzed using NMR spectroscopy and X-ray diffraction (F. Qiu et al., 2018).

- A detailed study on the structures of Schisanlactone C and D provided insights into their unique chemical properties, determined through UV, IR, NMR spectra, and CD curves (Jingfu Liu, 1984).

Biological Activities and Pharmacology

- Bioactive metabolites of Schisanlactone E, a compound similar to Schisanlactone C, were investigated for their inhibitory effects on nitric oxide production and cell proliferation, contributing to the understanding of their biological activities (Zhenpeng Mai et al., 2014).

- Research on Schisanlactone E's pharmacokinetics, bioavailability, and metabolism in rats provided insights into its absorption, distribution, and excretion, which are crucial for understanding the pharmacological profile of similar compounds like Schisanlactone C (Rongxia Liu et al., 2020).

- The cytotoxicity of compounds isolated from Schisandra sphenanthera, including Schisanlactone C, was evaluated against various cell lines, shedding light on its potential anti-tumor properties (H. Kwak et al., 2019).

Mecanismo De Acción

While the specific mechanism of action for Schisanlactone C is not mentioned in the search results, it is noted that Schisandrin C, a related compound, has been found to inhibit MAPK pathway activity in C2C12 skeletal muscle cells, increase antioxidant activity and reduce ROS release, decreasing inflammatory factor levels in these cells by regulating NF-κB and Nrf2 translocation to the nucleus .

Direcciones Futuras

The potential nutritional effects of Schisanlactone C are discussed, including its ability to enhance immunity, function as an antioxidant, anti-allergen, antidepressant, and anti-anxiety agent, as well as its ability to act as a sedative-hypnotic and improve memory, cognitive function, and metabolic imbalances . The use of advanced mass spectrometry detection technologies have the potential to enable the discovery of new nutritional components of Schisanlactone C, and to verify the effects of different extraction methods on these components .

Propiedades

IUPAC Name |

16-[1-hydroxy-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-8,8,13,17-tetramethyl-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O5/c1-18-7-11-24(34-26(18)32)30(6,33)23-14-16-28(4)22-10-9-21-19(8-12-25(31)35-27(21,2)3)17-20(22)13-15-29(23,28)5/h7-8,12,17,21,23-24,33H,9-11,13-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQNSZDOEZMGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)(C2CCC3(C2(CCC4=C3CCC5C(=C4)C=CC(=O)OC5(C)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Schisanlactone C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B3038787.png)

![benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B3038789.png)

![[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B3038798.png)